3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride
Description
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride is a fluorinated sulfonyl fluoride derivative characterized by a phenoxy group substituted with a trifluoromethyl group at the meta position and a tetrafluoroethanesulphonyl fluoride moiety. This compound is notable for its electron-withdrawing trifluoromethyl and sulfonyl fluoride groups, which enhance its stability and reactivity in nucleophilic substitution reactions. Such properties make it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor for sulfonate esters or sulfonamides .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O3S/c10-7(11,12)5-2-1-3-6(4-5)20-8(13,14)9(15,16)21(17,18)19/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWQBMRESYMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)S(=O)(=O)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride typically involves the use of readily available organic precursors in combination with cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethyl and tetrafluoroethanesulphonyl groups without reliance on perfluoroalkyl precursor reagents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This approach allows for continuous production, which is more efficient and environmentally friendly compared to traditional batch processes . The use of flow technology also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound is highly reactive in substitution reactions, where the trifluoromethyl or tetrafluoroethanesulphonyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the modulation of various biochemical pathways, enhancing the compound’s efficacy in pharmaceutical applications . The trifluoromethyl and tetrafluoroethanesulphonyl groups contribute to the compound’s unique properties, such as increased lipophilicity and metabolic stability .
Comparison with Similar Compounds
Structural Insights :
- The tetrafluoroethanesulphonyl fluoride moiety offers greater thermal stability than sulfonyl chlorides due to stronger C-F bonds .
Physicochemical Properties
Boiling Points and Density
- Trifluoromethanesulfonyl chloride : Boils at 29–32°C; density = 1.583 g/mL .
- Methyl trifluoromethanesulfonate : Lower boiling point (est. <100°C) due to smaller molecular size .
- 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride: Expected higher boiling point (>150°C) due to increased molecular weight and aromaticity.
Reactivity
- Sulfonyl fluorides (e.g., target compound): Less reactive toward hydrolysis than sulfonyl chlorides but more selective in Suzuki-Miyaura couplings .
- Sulfonyl chlorides (e.g., CF₃SO₂Cl): Rapidly hydrolyze to sulfonic acids, limiting their use in aqueous conditions .
- Sulfonate esters (e.g., methyl triflate): Highly electrophilic, making them potent alkylating agents but prone to decomposition .
Biological Activity
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride contains a trifluoromethyl group and a sulfonyl fluoride moiety, which contribute to its reactivity and interaction with biological targets. The presence of multiple fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is particularly relevant in the context of proteases and other enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways. This could have implications for therapeutic applications in areas such as cancer treatment and inflammation control.
- Antimicrobial Activity : Preliminary studies suggest that 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition : A study investigated the inhibitory effects of 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride on serine proteases involved in tumor progression. The results indicated a significant reduction in enzyme activity, suggesting potential for use as an anticancer agent.
- Antimicrobial Effects : In vitro assays demonstrated that the compound effectively inhibited the growth of several Gram-positive bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity, leading to cell lysis.
- Inflammation Modulation : Research focusing on inflammatory models revealed that treatment with 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent investigations have highlighted the diverse biological activities associated with 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride:
- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its role as a potential chemotherapeutic agent.
- Neuroprotective Effects : Emerging evidence indicates that it may also possess neuroprotective properties, possibly through modulation of oxidative stress pathways.
- Toxicological Profile : Initial toxicity assessments suggest that while the compound exhibits promising biological activities, further studies are needed to evaluate its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
